Thieno[2,3-b]pyridinium, 7-ethyl-6-methyl-
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Overview
Description
Thieno[2,3-b]pyridinium, 7-ethyl-6-methyl- is a heterocyclic compound that belongs to the thienopyridine family. These compounds are known for their diverse pharmacological and biological activities, including anticancer, antifungal, anti-inflammatory, and antiviral properties . The unique structure of thienopyridines makes them valuable in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thieno[2,3-b]pyridinium, 7-ethyl-6-methyl- typically involves the use of substituted 2-thioxopyridine-3-carbonitrile or 3-cyanopyridine-2-thiolate as starting materials . One common method includes the reaction between 4-(chloromethyl)-5-hydroxycoumarins and 2-thioxopyridine-3-carbonitriles in the presence of a base, leading to the formation of pyrano[4",3",2":4’,5’]chromeno[2’,3’:4,5]thieno[2,3-b]pyridin-2-ones in two synthetic steps .
Industrial Production Methods: Industrial production methods for thieno[2,3-b]pyridinium, 7-ethyl-6-methyl- often involve multicomponent synthesis starting from cycloalkanones, methyl formate, and 2-cyanoethanethioamide, followed by the reaction of the intermediate with N-aryl-2-bromoacetamides .
Chemical Reactions Analysis
Types of Reactions: Thieno[2,3-b]pyridinium, 7-ethyl-6-methyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation and alkylation reactions are common, using reagents like halogens (chlorine, bromine) and alkyl halides.
Major Products: The major products formed from these reactions include functionalized thieno[2,3-b]pyridines, which can be further utilized in various applications .
Scientific Research Applications
Thieno[2,3-b]pyridinium, 7-ethyl-6-methyl- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of thieno[2,3-b]pyridinium, 7-ethyl-6-methyl- involves its interaction with specific molecular targets and pathways. It has been reported to inhibit Pim-1 kinase and modulate multidrug resistance . The compound’s structure allows it to interact with various enzymes and receptors, leading to its diverse biological effects .
Comparison with Similar Compounds
- Thieno[3,2-b]thiophene
- Thieno[3,2-d]pyrimidine
- Thieno[3,4-b]pyridine
Comparison: Thieno[2,3-b]pyridinium, 7-ethyl-6-methyl- is unique due to its specific substitution pattern, which imparts distinct pharmacological properties compared to other thienopyridine derivatives . Its ability to inhibit specific kinases and modulate drug resistance sets it apart from similar compounds .
Properties
CAS No. |
61612-08-6 |
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Molecular Formula |
C10H12NS+ |
Molecular Weight |
178.28 g/mol |
IUPAC Name |
7-ethyl-6-methylthieno[2,3-b]pyridin-7-ium |
InChI |
InChI=1S/C10H12NS/c1-3-11-8(2)4-5-9-6-7-12-10(9)11/h4-7H,3H2,1-2H3/q+1 |
InChI Key |
RPRTWDVALQUNHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+]1=C(C=CC2=C1SC=C2)C |
Origin of Product |
United States |
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